Cas no 101-96-2 (N,N'-di-sec-Butyl-p-phenylenediamine)
101-96-2 structure
N,N'-di-sec-Butyl-p-phenylenediamine Properties
Names and Identifiers
-
- N1,N4-Di-sec-butylbenzene-1,4-diamine
- N,N'-di-sec-butyl-1,4-phenylenediamine
- N,N-Di-sec-butyl-p-phenylenediamine
- NN-Bis(1-methylpropyl)-1,4-phenylenediamine
- Dibutylphenylenediamine
- N,N-Disecbutyl-p-Phenylenediamine
- Hitec 4720
- Topanol M
- N,N'-DIS(1-METHYLPROPYL)-1,4-BENZENEDIAMINE
- N,N'-Di-sec-butyl-p-phenylenediamine
- N,N'-Bis(1-methylpropyl)-1,4-phenylenediamine
- N,N'-Di-sec-butylbenzene-1,4-diamine dihydrochloride
- N,N′-Di-sec-butyl-p-phenylenediamine
- uop5
- 44PD
- Kerob
- cp40182
- tenamene2
- kerobitbpd
- Tenamine 2
- topanolm
- Tenamene 2
- DTXCID104956
- NCGC00257925-01
- 1,4-benzenediamine, N,N'-bis(1-methylpropyl)-, dihydrochloride
- 1,4-Bis(sec-butylamino)benzene
- Q6951318
- ALBB-024364
- 1, N,N'-bis(1-methylpropyl)-
- NSC68417
- MLS002454420
- WLN: 2Y1 & MR DMY2 & 1
- Santoflex 44
- N,N'-Di-s-butyl-p-phenylenediamine
- N,N'-DI-SEC-BUTYL-N-PHENYLENEDIAMINE
- 1,4-Benzenediamine, N,N'-bis(1-methylpropyl)-
- CAS-101-96-2
- CP 40182
- N,N'-Di-sec-butyl-1,4-phenylenediamine
- D97466
- N,N'-DI-S-BUTYL-P-PHENYLENEDIAMINE [HSDB]
- N,N'-Di-sek.butyl-p-fenylendiamin
- NCGC00091814-01
- MFCD00043658
- N,N'-Di-sec-butyl-p-phenylenediamine, 95%
- Tox21_200371
- EC 202-992-2
- N1,N4-BIS(SEC-BUTYL)BENZENE-1,4-DIAMINE
- N,N'-DI-SEC-BUTYL-P-PHENYLDIAMINE
- p-Phenylenediamine,N'-di-sec-butyl-
- 1,4-bis-(sec-butylamino)benzene
- NS00003277
- N,N'-di(butan-2-yl)benzene-1,4-diamine
- NCGC00091814-04
- p-Phenylenediamine, N,N'-di-sec-butyl-
- 1,4-Benzenediamine, N1,N4-bis(1-methylpropyl)-
- 76251WU9I2
- N,N'-1,4-Bis(sec-butylamino)benzene
- InChI=1/C14H24N2/c1-5-11(3)15-13-7-9-14(10-8-13)16-12(4)6-2/h7-12,15-16H,5-6H2,1-4H3
- N,N/'-Bis(1-methylpropyl)-1,4-phenylenediamine
- SCHEMBL49805
- KSC-09-264A
- DTXSID7024956
- N,N'-Di-sek.butyl-p-fenylendiamin [Czech]
- CS-W014246
- n,n'-di-2-butyl-p-phenylenediamine
- Naugalube 403
- NSC 68417
- SB80405
- N,N'-di-sec-butyl-benzene-1,4-diamine
- NN'-Di-sec-butyl-p-phenylenediamine
- Kerobit BPD
- NCGC00091814-02
- HSDB 5343
- BRN 2805827
- D2268
- N,N'-di-sec-butylbenzene-1,4-diamine dihydrochloride
- Antioxidant 22
- NSC-68417
- FSWDLYNGJBGFJH-UHFFFAOYSA-
- 1-N,4-N-di(butan-2-yl)benzene-1,4-diamine
- N,N'-Di-sec-butyl-1,4-benzenediamine
- UNII-76251WU9I2
- CHEMBL1409985
- SMR001372014
- N,N'-di-sec-butylbenzene-1,4-diamine
- N,N'-Di-sec-butylparaphenylenediamine
- Du Pont Gasoline Antioxidant No. 22
- 4-13-00-00111 (Beilstein Handbook Reference)
- 101-96-2
- UOP 5
- EINECS 202-992-2
- NCGC00091814-03
- CCRIS 4603
- N,N'-Bis(1-methylpropyl)-1,4-benzenediamine
- STR09249
- NN'-Bis(1-methylpropyl)-1,4-phenylenediamine
- AKOS015888191
- KUC107773N
- DB-080853
- N1,N4-bis(butan-2-yl)benzene-1,4-diamine
- +Expand
-
- MFCD00043658
- FSWDLYNGJBGFJH-UHFFFAOYSA-N
- 1S/C14H24N2/c1-5-11(3)15-13-7-9-14(10-8-13)16-12(4)6-2/h7-12,15-16H,5-6H2,1-4H3
- CCC(C)NC1=CC=C(C=C1)NC(C)CC
Computed Properties
- 220.19400
- 2
- 2
- 6
- 220.193949
- 16
- 154
- 0
- 0
- 2
- 0
- 0
- 1
- 4.5
- nothing
- 0
- 24.1
Experimental Properties
- 4.25340
- 24.06000
- n20/D 1.539
- <0.1 g/100 mL at 20 ºC
- 159°C/7mmHg(lit.)
- 17.8 ºC
- Fahrenheit: 212 ° f
Celsius: 100 ° c - Not determined
- Stable. Combustible.
- Not determined
- 0.942 g/mL at 20 °C(lit.)
N,N'-di-sec-Butyl-p-phenylenediamine Security Information
- GHS05 GHS06 GHS09
- SS9040000
- 3
- Category 8.2 alkaline corrosives (temporarily not classified as hazardous chemicals in China)
- S26-S36/37/39-S45-S61
- III
- III
- R25; R34; R43; R50/53
- Category 8.2 alkaline corrosives (temporarily not classified as hazardous chemicals in China)
- T N
- UN 2922 8/PG 2
- H301,H315,H317,H318,H400
- P273,P280,P301+P310,P305+P351+P338
- dangerous
- Keep in a well ventilated area. Keep container tightly closed.
- III
- 25-38-41-43-50/53
- Danger
- 6.1(b)
- 10-23
N,N'-di-sec-Butyl-p-phenylenediamine Customs Data
- 2921519090
-
China Customs Code:
2921519090Overview:
2921519090. between-\right-Phenylenediamine\Diaminotoluene, etc. [including derivatives and their salts]. VAT:17.0%. Tax refund rate:17.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2921519090. o-, m-, p-phenylenediamine, diaminotoluenes, and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:17.0%. . MFN tariff:6.5%. General tariff:30.0%
N,N'-di-sec-Butyl-p-phenylenediamine Price
N,N'-di-sec-Butyl-p-phenylenediamine Suppliers
TIAN MEN HENG CHANG HUA GONG Co., Ltd.
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(CAS:101-96-2)
LEI JING LI
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Nantong Zhonghe Chemical New Material Co.LTD
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HU GE BING
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HU BEI HONG XIN RUI YU JING XI HUA GONG Co., Ltd.
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CHEN XIN
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HUBEI ZHENBO CHEM CO,LTD
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ZHOU XIAO JIE
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GUANG DONG WENG JIANG HUA XUE SHI JI Co., Ltd.
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LUO XUE YUN
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Hubei Fangde New Material Co., Ltd
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YANG QIN
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TCI (Shanghai) Development Co., Ltd.
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ZHANG ZE YUAN
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Shanghai Hansi Chemical Industry Co., Ltd.
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GU JING LI
18939883912
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N,N'-di-sec-Butyl-p-phenylenediamine Related Literature
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1. Symmetrical η1–, or σ–π-acetylide bridges in bimetallic μ-Ph2PCH2PPh2(dppm) complexes: crystal structures of [MePt(μ-η1–CCMe)(μ-dppm)2PtMe][BF4] and [CIPT(μ-σ–π-CCMe)(μ-dppm)2Rh(CO)][PF6]Alan T. Hutton,Bijan Shebanzadeh,Bernard L. Shaw J. Chem. Soc. Chem. Commun. 1984 549
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2. The synthesis and co-ordination chemistry of new functionalised pyridylphosphines derived from Ph2PCH2OHSean E. Durran,Martin B. Smith,Alexandra M. Z. Slawin,Jonathan W. Steed J. Chem. Soc. Dalton Trans. 2000 2771
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Toshio Naito,Hayao Kobayashi,Akiko Kobayashi,Allan E. Underhill Chem. Commun. 1996 521
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4. Chemistry of low-valent metal isocyanide complexes. Part 2. Oxidative reactions of pentakis(t-butyl isocyanide)iron with alkyl, allyl, benzyl, fluoroalkyl, and pentafluorophenyl halides, and with trimethyloxonium tetrafluoroborate and diphenylacetylene. Evidence for isocyanide insertion reactions, and the molecular structure of [Fe(CNBut)3{1–4-η-C(NBut)C(Ph)C(Ph)C(NBut)}]Jean-Marie Bassett,Michael Green,Judith A. K. Howard,F. Gordon A. Stone J. Chem. Soc. Dalton Trans. 1980 1779
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5. Metallaheteroborane chemistry. Part 10. Synthesis and characterisation of closo-structured rhodathiaborane complexes [1-(CO)-1-L-3-L′-1,2-RhSB9H8](L = L′= PPh3; L = PMe2Ph, L′= PMe2Ph or PPh3)Siobhan Coughlan,Trevor R. Spalding,George Ferguson,John F. Gallagher,Alan J. Lough,Xavier L. R. Fontaine,John D. Kennedy,Bohumil Stibr J. Chem. Soc. Dalton Trans. 1992 2865
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Natasha A. Birkin,Nicholas J. Arrowsmith,Eun Ju Park,Alexandre P. Richez,Steven M. Howdle Polym. Chem. 2011 2 1293
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J. Oltmanns,O. Licht,M.-L. Bohlen,M. Schwarz,S. E. Escher,V. Silano,M. MacLeod,H. P. J. M. Noteborn,G. E. N. Kass,C. Merten Environ. Sci.: Processes Impacts 2020 22 105
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Chad H. G. Allen,Alexios Koutsoukas,Isidro Cortés-Ciriano,Daniel S. Murrell,Thérèse E. Malliavin,Robert C. Glen,Andreas Bender Toxicol. Res. 2016 5 883
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Guizhen Su,Soulin Lin J. Anal. At. Spectrom. 1988 3 841
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Jia Zhao,Yajun Zheng,Zhiping Zhang Anal. Methods 2020 12 1926
Recommended suppliers
Suzhou Senfeida Chemical Co., Ltd
(CAS:101-96-2)N,N'-Bis(1-methylpropyl)-1,4-phenylenediamine
99.9%
200kg
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